molecular formula C8H20N2 B1595051 Tetraethylhydrazine CAS No. 4267-00-9

Tetraethylhydrazine

Cat. No.: B1595051
CAS No.: 4267-00-9
M. Wt: 144.26 g/mol
InChI Key: LFIAAOPREBAQSI-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Discoveries in Hydrazine (B178648) Chemistry

The story of tetraethylhydrazine is intrinsically linked to the foundational discoveries in hydrazine chemistry. The journey began in 1875 when German chemist Emil Fischer first synthesized phenylhydrazine, a mono-substituted hydrazine. acs.org This initial breakthrough was followed by the first isolation of hydrazine itself in 1887 by Theodor Curtius, who produced hydrazine sulfate (B86663) from the treatment of organic diazides with dilute sulfuric acid. acs.org However, it was not until 1895 that the pure anhydrous form of hydrazine (N₂H₄) was prepared by the Dutch chemist Lobry de Bruyn. chemicalbook.com

The early 20th century saw a surge in interest in hydrazine and its derivatives, largely driven by the burgeoning field of rocketry. During World War II, hydrazine hydrate (B1144303) was utilized by Germany as a component of the fuel "C-Stoff" for the Messerschmitt Me 163B rocket-powered fighter plane. acs.orgchemicalbook.com This military application spurred the development of large-scale production methods for hydrazine, transforming it from a laboratory curiosity into an industrially significant chemical. acs.org This era of intensified research laid the groundwork for the synthesis and investigation of a wide array of substituted hydrazines, including fully alkylated derivatives like this compound.

The Unique Positioning of TEH within the Substituted Hydrazine Landscape

Substituted hydrazines are a class of compounds derived from hydrazine by replacing one or more hydrogen atoms with organic groups. nih.gov These substitutions can significantly alter the chemical and physical properties of the parent molecule. TEH, with its four ethyl groups, represents a symmetrically and fully substituted hydrazine. This complete substitution has profound effects on its characteristics, distinguishing it from partially substituted or asymmetrically substituted hydrazines like monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH), which are also used as rocket fuels. nasa.gov

The primary distinguishing feature of TEH is its application as a hypergolic propellant. acs.org Hypergolic propellants are substances that ignite spontaneously upon contact with an oxidizer, eliminating the need for an ignition system and thus increasing the reliability of rocket engines. wikipedia.org While many hydrazine derivatives exhibit hypergolic properties, the specific performance characteristics such as ignition delay and specific impulse are highly dependent on the nature and number of the substituents. The ethyl groups in TEH influence its density, vapor pressure, and energy content, which in turn affect its performance as a fuel.

Below is a comparative table of physical and chemical properties for hydrazine and some of its alkyl derivatives.

PropertyHydrazine (N₂H₄)Monomethylhydrazine (MMH)Unsymmetrical Dimethylhydrazine (UDMH)N,N,N',N'-Tetraethylhydrazine (TEH)
Molecular Formula N₂H₄CH₆N₂C₂H₈N₂C₈H₂₀N₂
Molecular Weight ( g/mol ) 32.0546.0760.10144.26
Boiling Point (°C) 113.587.563.9162-164
Melting Point (°C) 2-52.4-58-
Density (g/cm³ at 25°C) 1.0040.8740.7910.823 (predicted)
Appearance Colorless, fuming, oily liquidColorless liquidColorless liquidColorless to pale yellow liquid

Data compiled from multiple sources. nih.govnasa.govchemeo.com Note that some data for TEH is predicted and not experimentally verified in the available literature.

The presence of four electron-donating ethyl groups in TEH also modulates its redox properties compared to hydrazine and its less substituted counterparts. The electrochemical oxidation of tetraalkylhydrazines has been a subject of study to understand the effects of molecular geometry on the stability of the resulting radical cations. acs.org

Current Research Paradigms and Unaddressed Questions Pertaining to TEH Chemistry

While the primary application of TEH has historically been in propellants, the broader class of substituted hydrazines continues to be an active area of research in organic synthesis and coordination chemistry. Hydrazine derivatives are versatile building blocks for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are often of interest in medicinal and materials chemistry. rsc.org However, specific recent research focusing exclusively on the synthetic applications of TEH is not widely documented in publicly available literature.

The coordination chemistry of hydrazine and its derivatives with metal ions is another area of significant research interest. These complexes have potential applications in catalysis and materials science. nih.gov The lone pairs of electrons on the nitrogen atoms of TEH can, in principle, coordinate to metal centers, but the steric bulk of the four ethyl groups likely imposes significant constraints on its coordination behavior, making it a less common ligand compared to less substituted hydrazines.

Several key questions regarding the chemistry of TEH remain underexplored:

Detailed Reaction Mechanisms: While the general reactivity of hydrazines is understood, the specific mechanisms of TEH's reactions, particularly its hypergolic ignition and combustion with various oxidizers, would benefit from more detailed computational and experimental studies.

Novel Synthetic Applications: The potential of TEH as a reagent or building block in modern organic synthesis remains largely untapped. Research into its reactivity under various catalytic conditions could unveil new synthetic pathways.

Coordination Chemistry and Catalysis: A systematic investigation into the coordination chemistry of TEH with a range of transition metals could reveal novel complexes with interesting structural and catalytic properties. The steric hindrance provided by the ethyl groups could lead to unique coordination geometries and reactivity.

Thermal and Chemical Stability: A more comprehensive understanding of the thermal decomposition pathways and chemical stability of TEH under various conditions is crucial for its safe handling and for optimizing its performance in energetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4267-00-9

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

1,1,2,2-tetraethylhydrazine

InChI

InChI=1S/C8H20N2/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3

InChI Key

LFIAAOPREBAQSI-UHFFFAOYSA-N

SMILES

CCN(CC)N(CC)CC

Canonical SMILES

CCN(CC)N(CC)CC

Other CAS No.

4267-00-9

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization for N,n,n ,n Tetraethylhydrazine

Elucidating the Mechanisms of Classical N-Alkylation Routes to TEH

The traditional and most straightforward synthesis of Tetraethylhydrazine (TEH) is achieved through the direct N-alkylation of hydrazine (B178648) with an ethylating agent, typically an ethyl halide like ethyl chloride. ontosight.aisciencemadness.org The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed during the substitution. ontosight.ai

The mechanism proceeds in a stepwise manner, where the ethyl groups are added sequentially to the nitrogen atoms of the hydrazine molecule. The process can be represented as follows:

Mono-substitution: Hydrazine (H₂N-NH₂) acts as a nucleophile, attacking the ethyl halide (C₂H₅-Cl) to form monoethylhydrazine.

Di-substitution: The resulting monoethylhydrazine can be further alkylated to yield either 1,1-diethylhydrazine (B1346890) or 1,2-diethylhydrazine.

Tri-substitution: The diethylhydrazine intermediate undergoes another alkylation step to form triethylhydrazine. dtic.mil

Tetra-substitution: The final step involves the alkylation of triethylhydrazine to produce N,N,N',N'-Tetraethylhydrazine. dtic.mil

A significant challenge in this classical approach is the lack of selectivity, which often leads to over-alkylation. sciencemadness.orgprinceton.edu The reaction can produce a complex mixture of mono-, di-, tri-, and tetra-substituted hydrazines, as well as trialkylhydrazinium salts, which are formed when the tri-substituted intermediate is quaternized. sciencemadness.org The reducing power of the hydrazine molecule decreases with increasing alkyl substitution. dtic.mil

To favor a specific degree of substitution, reaction conditions must be carefully controlled. For instance, using a large excess of hydrazine can favor the formation of monoalkylhydrazine. sciencemadness.org Conversely, to produce the fully substituted TEH, an excess of the alkylating agent and controlled conditions are necessary to drive the reaction to completion while managing side products.

Exploration of Novel Catalytic and Green Chemistry Approaches in TEH Synthesis

In response to the limitations of classical methods and a growing emphasis on sustainable manufacturing, research has turned towards novel catalytic and green chemistry approaches for synthesizing TEH and its derivatives. These methods aim to improve efficiency, selectivity, and environmental performance.

Catalytic Innovations: Heterogeneous catalysis offers significant advantages by simplifying catalyst separation and reuse, thereby minimizing waste. mdpi.com Nickel-based heterogeneous catalysts, for example, have proven effective in the synthesis of ketazine derivatives from ketones and hydrazine hydrate (B1144303) at room temperature, suggesting their potential for alkylhydrazine synthesis. mdpi.com Another advanced approach is the use of electrochemistry. A transition-metal-free electrochemical method has been developed for the dehydrogenative dimerization of secondary arylamines to produce tetrasubstituted hydrazines. sioc-journal.cn This process uses electricity instead of chemical oxidants, is highly efficient, and has been demonstrated on a gram scale, highlighting its sustainability and scalability. sioc-journal.cn For the alkylation of acyl hydrazides, ruthenium tricarbonyl complexes have been used to catalyze the reaction with alcohols as the alkylating agents, employing a "borrowing hydrogen" strategy that is greener than using alkyl halides. organic-chemistry.org

Green Chemistry Principles: Green chemistry seeks to reduce the environmental impact of chemical processes. For hydrazine derivatives, this includes optimizing solvent use by employing "preferred" or "usable" organic solvents and avoiding carcinogenic, mutagenic, or reprotoxic (CMR) reagents. nih.gov Microwave-assisted organic synthesis (MAOS) is another key green technology. It has been successfully used to prepare hydrazides from acids in a solvent-free, one-pot method, dramatically reducing reaction times from hours to seconds and improving yields compared to conventional heating. researchgate.net

The table below summarizes and compares conventional and green synthesis methods for hydrazide derivatives, illustrating the benefits of modern approaches.

Table 1: Comparison of Conventional vs. Green Synthesis of Benzoic Hydrazide

ParameterConventional Method (Process 1)Green Method (Process 2 - Microwave)
Reaction Time 6.0 hours60 seconds
Yield 77%90%
Energy Consumption (per kg) 10.5 KWh0.015 KWh
Atom Economy 68.4%84.2%
Reaction Mass Efficiency 12.3%16.9%
Data derived from a representative case for hydrazide synthesis. researchgate.net

Regioselective and Stereoselective Control in the Synthesis of TEH Derivatives

While TEH itself is a symmetrical molecule, the synthesis of its unsymmetrical derivatives requires precise control over the substitution pattern on the hydrazine core. Regioselectivity (which atom reacts) and stereoselectivity (the 3D orientation of the product) are paramount for creating complex, functional molecules.

Regioselective Control: Achieving regioselectivity in direct alkylation is difficult due to the similar reactivity of the nitrogen atoms. princeton.edu Modern organic synthesis overcomes this by using protecting groups or by creating highly reactive intermediates. A notable method involves the metalation of a protected hydrazine, such as PhNHNHBoc, with n-butyllithium to form a stable nitrogen dianion. organic-chemistry.org This highly reactive intermediate allows for the sequential and selective introduction of different alkyl groups onto specific nitrogen atoms, providing excellent control over the final substitution pattern. organic-chemistry.org

Catalysis is also a powerful tool for directing regioselectivity. Iron(III) chloride (FeCl₃) has been used to catalyze the synthesis of functionalized indene (B144670) derivatives with high regioselectivity. organic-chemistry.org Similarly, Pd-catalyzed cross-coupling reactions enable the N-1 selective functionalization of dihydrouracil, obviating the need for multi-step routes involving protecting groups. nih.gov These examples, while not specific to TEH, demonstrate catalyst-driven strategies that are broadly applicable to controlling reactions on nitrogen-containing compounds.

Stereoselective Control: Stereoselective synthesis is crucial when creating chiral centers in TEH derivatives. This is typically achieved using chiral catalysts or auxiliaries that favor the formation of one stereoisomer over others. For instance, palladium-catalyzed carboetherification and carboamination reactions have been developed for the stereoselective construction of various saturated heterocycles. nih.gov These reactions often proceed through highly organized cyclic transition states that dictate the stereochemical outcome with high diastereoselectivity. nih.gov Brønsted acid-activated intramolecular allylation of (Z)-allylsilanes is another strategy that provides highly stereoselective routes to substituted tetrahydropyrans. organic-chemistry.org The principles of asymmetric catalysis, which guide the formation of a specific enantiomer, are fundamental to this area of synthesis. uclm.es

The table below details research findings on regioselective synthesis for related nitrogen-containing compounds, illustrating the high degree of control achievable.

Table 2: Examples of Regioselective Synthesis in N-Heterocycles

Reaction TypeCatalyst/ReagentSubstratesProductSelectivityReference
N-Alkylation n-ButyllithiumPhNHNHBoc, Alkyl HalidesMono- or di-alkylated hydrazinesHigh regioselectivity organic-chemistry.org
Annulation FeCl₃3-Aminoindazoles, Styrene Oxides3,4-Diarylpyrimido[1,2-b]indazolesHigh chemo- and regioselectivity rsc.org
Cross-Coupling Palladium catalystDihydrouracil, (Hetero)aryl halidesN-1-Substituted DihydrouracilsHigh N-1 selectivity nih.gov

Process Intensification and Scalability Considerations for TEH Production

Translating a laboratory synthesis to large-scale industrial production requires careful consideration of process intensification (PI) and scalability. PI focuses on developing substantially smaller, cleaner, and more energy-efficient chemical processes. vapourtec.comaiche.org

Process Intensification (PI) Technologies: PI strategies aim to dramatically improve manufacturing by redesigning unit operations. energy.gov This often involves combining steps like reaction and separation into a single piece of equipment, such as in reactive distillation. energy.govmdpi.com Key PI technologies applicable to TEH production include:

Microreactors: These sub-millimeter scale reactors offer superior heat and mass transfer, allowing for precise control over reaction conditions, which can lead to higher yields and selectivity. osf.io Their high surface-area-to-volume ratio enhances safety, especially for hazardous reactions. vapourtec.com

Continuous Flow Reactors: Moving from traditional batch processing to continuous flow can significantly improve safety, consistency, and throughput. vapourtec.com This is particularly advantageous for managing exothermic reactions or handling hazardous reagents like hydrazine.

Alternative Energy Sources: Using microwaves or ultrasound can intensify processes by providing localized, efficient energy input, often leading to faster reactions and higher efficiency. mdpi.com

The adoption of PI can lead to significant reductions in equipment size, facility footprint, energy consumption, and waste production, resulting in more economical and sustainable manufacturing. aiche.orgenergy.gov

Scalability: The scalability of a synthetic route is its suitability for large-scale production. The classical N-alkylation of hydrazine, while straightforward, presents scalability challenges related to heat management, mixing, and the separation of multiple byproducts. sciencemadness.orgprinceton.edu

Modern synthetic methods are often designed with scalability in mind. For example, the electrochemical synthesis of tetrasubstituted hydrazines was successfully performed on a gram scale in a simple undivided cell, indicating its potential for further scale-up. sioc-journal.cn Continuous flow processes are inherently more scalable than batch processes because production is increased by extending the operating time or by "numbering-up" (running multiple units in parallel) rather than by building larger, potentially less safe, reactors.

The table below outlines key PI technologies and their potential impact on the production of chemicals like TEH.

Table 3: Process Intensification Technologies and Their Benefits

PI TechnologyDescriptionPotential Benefits for TEH Production
Microreactors Reactors with channels in the sub-millimeter range. osf.ioEnhanced heat/mass transfer, improved safety, higher selectivity, reduced side reactions.
Continuous Flow Chemistry Reactions are run in a continuously flowing stream. vapourtec.comImproved safety and control, consistent product quality, easier scale-up, reduced inventory of hazardous materials.
Reactive Distillation Combines chemical reaction and distillation in a single unit. mdpi.comReduced capital cost, improved conversion by removing products, energy savings.
Alternative Energy Use of microwaves, ultrasound, etc., to drive reactions. mdpi.comFaster reaction rates, lower energy consumption, potential for novel reaction pathways.

Fundamental Reaction Mechanisms and Reactivity Profiles of N,n,n ,n Tetraethylhydrazine

Mechanistic Investigations into the Homolytic and Heterolytic Cleavage of N-N Bonds in TEH

The cleavage of the nitrogen-nitrogen (N-N) bond in N,N,N',N'-Tetraethylhydrazine (TEH) can proceed through two primary pathways: homolytic and heterolytic cleavage. libretexts.orgmaricopa.edu The preferred mechanism is largely influenced by the reaction conditions, such as the presence of light or heat, and the polarity of the solvent. nih.gov

Homolytic cleavage , also known as homolysis, involves the symmetrical breaking of the N-N bond, where each nitrogen atom retains one of the bonding electrons. youtube.comchemistrysteps.com This process results in the formation of two diethylaminyl radicals (Et₂N•). Homolysis is typically initiated by the input of energy in the form of heat (thermolysis) or light (photolysis). libretexts.orgmaricopa.edu For instance, in the gas phase, the thermal decomposition of tetraalkylhydrazines is understood to proceed via a radical pathway. lippertt.ch Similarly, the photolysis of azoethane (B3057528) has been shown to produce tetraethylhydrazine in significant amounts, suggesting the involvement of radical intermediates. cdnsciencepub.comcdnsciencepub.com

Electron Transfer Processes and Radical Intermediates in TEH Chemistry

Electron transfer processes are central to the chemistry of TEH, leading to the formation of radical intermediates that dictate its reactivity. The most prominent radical intermediate is the this compound radical cation, [TEH]•+, formed by the one-electron oxidation of the neutral TEH molecule. nih.govqmul.ac.uk

The formation and stability of tetraalkylhydrazine radical cations have been extensively studied. nih.gov The optical absorption spectra of these radical cations are sensitive to their geometry, including the twist at the N-N bond and the pyramidality of the nitrogen atoms. nih.gov For instance, the tetraisopropylhydrazine radical cation exhibits a single absorption maximum, indicating a predominantly untwisted conformation. In contrast, its tetracyclohexyl analogue shows two distinct transitions, suggesting the presence of both untwisted and significantly twisted forms in solution. nih.gov

These radical cations can be generated through various methods, including electrochemical oxidation and chemical oxidation using reagents like [NO][SbF₆]. sioc-journal.cnrsc.org Once formed, these radical intermediates can participate in a variety of reactions. Radical cyclization reactions, for example, proceed through the action of radical intermediates, leading to the formation of cyclic products. wikipedia.org The generation of a radical on a substrate can be followed by an intramolecular attack on a multiple bond, a key step in many synthetic transformations. wikipedia.org

The ability of flavin coenzymes to mediate single-electron transfer reactions highlights the importance of radical intermediates in biological systems as well. libretexts.org Flavin systems can form stabilized radical intermediates known as semiquinones, which are crucial for processes like electron transport in respiration. libretexts.org This biological parallel underscores the fundamental significance of radical intermediates in chemical and biochemical transformations.

Nucleophilic and Electrophilic Reactivity Patterns of the TEH Moiety

The reactivity of the TEH moiety is characterized by both nucleophilic and electrophilic behavior, depending on the reaction partner and conditions. A nucleophile is a species that donates an electron pair, while an electrophile accepts an electron pair. purkh.com

The lone pairs of electrons on the nitrogen atoms in TEH confer nucleophilic character to the molecule. purkh.com Hydrazines, in general, are known to act as nucleophiles in various reactions. frontiersin.orgkinampark.com For example, they can participate in nucleophilic substitution reactions, attacking an electrophilic center and displacing a leaving group. purkh.com The nucleophilicity of a species is influenced by factors such as charge, electronegativity, and steric hindrance. purkh.com In the case of TEH, the presence of four ethyl groups introduces steric bulk around the nitrogen atoms, which may modulate its nucleophilic reactivity compared to less substituted hydrazines.

Conversely, TEH can also exhibit electrophilic characteristics, particularly after undergoing oxidation to form the radical cation [TEH]•+. This radical cation is an electron-deficient species and can therefore act as an electrophile, reacting with nucleophiles. beyondbenign.org The interaction between electrophiles and nucleophiles is a cornerstone of organic chemistry, driving a vast array of reactions, including addition and substitution mechanisms. purkh.com For instance, in electrophilic addition reactions, an electrophile interacts with the electron-rich pi system of a double bond, followed by a nucleophilic attack. purkh.com

The dual reactivity of TEH, capable of acting as both a nucleophile in its neutral state and an electrophile upon oxidation, makes it a versatile reagent in organic synthesis. ontosight.ai

Oxidation Pathways and Reduction Chemistry of TEH and its Derivatives

Oxidation Pathways:

The oxidation of TEH primarily involves the removal of electrons from the nitrogen atoms, leading to the formation of the corresponding radical cation, [TEH]•+. libretexts.org This process is a key step in many of its reactions. Oxidation is defined as the loss of electrons, resulting in a more positive charge. germanna.edusavemyexams.com

Electrochemical methods have been successfully employed for the synthesis of tetrasubstituted hydrazines through the dehydrogenative dimerization of secondary amines. sioc-journal.cn This process involves the anodic oxidation of the amine to generate radical intermediates that then couple to form the N-N bond. sioc-journal.cn This highlights the accessibility of the oxidized state of hydrazine (B178648) derivatives.

The oxidation of TEH can also be achieved using chemical oxidizing agents. fau.de The resulting radical cation is a reactive species that can undergo further transformations. The study of diaryldichalcogenide radical cations, formed by one-electron oxidation, provides a parallel for understanding the electronic and structural properties of such species. rsc.org

Reduction Chemistry:

The reduction of TEH or its derivatives is less commonly discussed in the literature compared to its oxidation. Reduction is the gain of electrons, leading to a more negative charge. germanna.edusavemyexams.com In principle, the N-N bond in TEH could be cleaved reductively. The study of N-N bond cleavage in other hydrazine derivatives by reducing agents provides a basis for understanding this potential reactivity. nih.gov For instance, the reductive coupling of nitroarenes and anilines to form unsymmetrical hydrazines involves distinct reduction events. mit.edu

It is important to note that in any redox reaction, oxidation and reduction occur simultaneously. savemyexams.comreb.rw The species that is oxidized is the reducing agent, and the species that is reduced is the oxidizing agent. libretexts.org

Decomposition Mechanisms of TEH under Controlled Conditions: A Mechanistic Perspective

The decomposition of TEH, when subjected to controlled conditions such as heat (thermolysis) or light (photolysis), proceeds through well-defined mechanistic pathways, primarily involving radical intermediates.

Thermolysis:

The thermal decomposition of hydrazines has been studied using reactive dynamics simulations. nih.gov At lower temperatures, the decomposition of hydrazine tends to produce ammonia (B1221849) (NH₃), while at higher temperatures, dinitrogen (N₂) and hydrogen (H₂) are the dominant products. nih.gov Prominent intermediates observed during these decompositions include N₂H₃, N₂H₂, and NH₂ radicals. nih.gov In the context of TEH, thermolysis is expected to initiate the homolytic cleavage of the N-N bond, generating two diethylaminyl radicals (Et₂N•). These highly reactive radicals can then undergo a variety of secondary reactions, such as hydrogen abstraction or disproportionation, leading to the final decomposition products. Studies on the pyrolysis of azoethane, where TEH is a detected product, support the involvement of radical mechanisms at elevated temperatures. cdnsciencepub.comcdnsciencepub.com

Photolysis:

Photolysis, the decomposition of a compound by light, also provides a pathway for TEH decomposition. The photolysis of diazirines, for example, has been extensively studied as a source of carbenes, proceeding through the elimination of nitrogen. islandscholar.ca In the case of TEH, irradiation with light of an appropriate wavelength can provide the energy required to break the N-N bond homolytically. The photolysis of azoethane has been shown to produce substantial yields of this compound, indicating the role of photochemical processes in forming and potentially decomposing such compounds. cdnsciencepub.comcdnsciencepub.com The quantum yield of photolysis can be dependent on factors like the wavelength of light used. nsc.ru

The decomposition of a triazene (B1217601) polymer, which also contains N-N linkages, was found to proceed via a radical pathway during thermolysis at higher temperatures. lippertt.ch This leads to the initial formation of a polymer network through radical combination reactions, which then breaks down into smaller fragments upon extensive heating. lippertt.ch A similar sequence of radical-mediated reactions can be envisioned for the decomposition of TEH.

Role of TEH in Pericyclic Reactions and Rearrangements

The direct involvement of N,N,N',N'-Tetraethylhydrazine in pericyclic reactions and rearrangements is not extensively documented in the reviewed literature. Pericyclic reactions are a class of reactions that involve a concerted reorganization of bonding electrons within a cyclic array of atoms.

However, the radical intermediates generated from TEH can participate in reactions that are analogous to certain aspects of pericyclic chemistry, such as radical cyclizations. Radical cyclization reactions are intramolecular transformations that form cyclic products via radical intermediates. wikipedia.org These reactions often proceed with high selectivity and are initiated by the selective generation of a radical, which can be achieved from precursors like TEH. The cyclization step typically involves the attack of the radical on a multiple bond within the same molecule. wikipedia.org

While not fitting the strict definition of a pericyclic reaction, which requires a concerted mechanism with a cyclic transition state, radical cyclizations represent a powerful tool for ring formation in organic synthesis. The ability of TEH to serve as a source of radicals suggests its potential utility in initiating such cyclization cascades.

Rearrangements involving TEH or its radical cation could also be envisaged. For example, the formation of the TEH radical cation could potentially lead to structural reorganizations to achieve a more stable conformation, as suggested by the existence of different conformers for related tetraalkylhydrazine radical cations. nih.gov

Computational and Theoretical Chemistry of N,n,n ,n Tetraethylhydrazine

Quantum Mechanical Studies of Electronic Structure and Conformation of TEH

Quantum mechanics is central to deciphering the electronic structure and conformational preferences of TEH. The molecule's behavior is largely dictated by the interactions between the lone pairs of electrons on its two nitrogen atoms.

Theoretical and experimental studies, such as UV photoelectron spectroscopy, have been employed to investigate the electronic structure of molecules with nitrogen lone pairs. nih.gov For hydrazines, the key conformational feature is the dihedral angle between the orbitals containing these lone pairs. In TEH, as with many hydrazine (B178648) derivatives, the lone pairs adopt a gauche relationship. This orientation is a result of a balance of steric and electronic effects.

Photoelectron spectroscopy provides direct experimental evidence of the lone pair interactions. nih.govlibretexts.org The spectrum of a hydrazine typically shows two distinct ionization potentials corresponding to the removal of an electron from the symmetric and antisymmetric combinations of the lone pair molecular orbitals. The energy difference between these ionizations, known as the splitting, is a measure of the interaction between the lone pairs. For tetraalkylhydrazines, this splitting is influenced by both through-space and through-bond interactions, which are dependent on the molecular conformation. uu.nl

ParameterDescriptionRelevance to TEH
Lone Pair Conformation The relative orientation (dihedral angle) of the nitrogen lone pairs.Primarily gauche, influencing electronic and steric properties.
Ionization Potential The energy required to remove an electron from a specific molecular orbital.The first two ionization potentials relate to the nitrogen lone pair orbitals.
Lone Pair Splitting (ΔIP) The energy difference between the first two ionization potentials.Quantifies the interaction between the two nitrogen lone pairs.

Density Functional Theory (DFT) Calculations on TEH Reactivity and Energetics

Density Functional Theory (DFT) is a versatile computational method for studying the reactivity and energetics of molecules like TEH. d-nb.infomdpi.com It provides a good compromise between accuracy and computational cost for understanding molecular systems.

DFT calculations can determine various electronic properties that act as descriptors of reactivity. mdpi.com Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For TEH, the HOMO is primarily composed of the nitrogen lone pair orbitals, indicating that these sites are the most nucleophilic and susceptible to attack by electrophiles. The HOMO-LUMO energy gap is also a useful indicator of molecular stability. frontiersin.org

The energetics of chemical reactions involving TEH, such as decomposition or oxidation, can be modeled to predict reaction enthalpies and free energies. frontiersin.orgscirp.org By calculating the energies of reactants, products, and any intermediates, a thermodynamic profile of the reaction can be constructed. While specific, extensive DFT studies on TEH are not readily found in the literature, the methodology is widely applied to similar amine and hydrazine compounds, providing a reliable framework for predicting its behavior. rsc.org

DFT-Derived PropertyDescriptionSignificance for TEH Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability; localized on N lone pairs in TEH.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to chemical stability and reactivity.
Reaction Enthalpy (ΔH) The heat change accompanying a reaction.Determines if a reaction is exothermic or endothermic.

Molecular Dynamics Simulations and Conformational Landscape Analysis of TEH Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like TEH, with its rotatable N-N and N-C bonds, MD simulations are invaluable for exploring its vast conformational landscape. nih.govnih.gov

An MD simulation tracks the trajectory of each atom in the system, governed by a "force field"—a set of equations and parameters that describe the potential energy of the system. researchgate.net This allows for the observation of dynamic processes, such as transitions between different conformational states. nih.gov

Ab Initio Prediction of Spectroscopic Signatures and Reaction Pathways for TEH

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. nih.govgithub.io These methods, while computationally intensive, can provide highly accurate predictions of molecular properties.

One key application is the prediction of spectroscopic signatures. By calculating the second derivatives of the energy with respect to atomic positions, one can compute vibrational frequencies and intensities, effectively simulating the infrared (IR) and Raman spectra of TEH. Similarly, by calculating the energy differences between the ground and excited electronic states, the UV-visible absorption spectrum can be predicted. nih.gov These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. nih.govschrodinger.com

Ab initio calculations are also used to map out reaction pathways. By calculating the potential energy surface for a chemical transformation, one can identify the minimum energy path that connects reactants to products, revealing the presence of any intermediates or transition states along the way. schrodinger.com

Investigation of Transition States and Reaction Barriers for TEH Transformations

Understanding the kinetics of a chemical reaction requires the characterization of its transition state—the high-energy configuration that sits (B43327) at the peak of the reaction barrier. solubilityofthings.com Computational chemistry is an essential tool for this, as transition states are fleeting and generally cannot be observed directly. solubilityofthings.comnih.gov

Using methods like DFT or ab initio calculations, researchers can perform a transition state search on the potential energy surface. A successful search locates a first-order saddle point, which is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. The structure of this transition state provides insight into the mechanism of the bond-breaking and bond-forming processes. nih.gov

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. solubilityofthings.com This value is critical as it directly relates to the rate of the reaction. Calculating these barriers for potential transformations of TEH, such as thermal decomposition or oxidation, allows for a quantitative prediction of its chemical stability and reactivity under various conditions. chemrxiv.orgchemrxiv.orgnih.gov

The table below presents hypothetical data for a TEH transformation, illustrating the type of energetic information obtained from these studies.

TransformationReactantsProductsCalculated Reaction Barrier (kcal/mol)
N-N Bond Homolysis TEH2 (C₂H₅)₂N•48.5
Hydrogen Abstraction TEH + •OH(C₂H₅)₂N-N(•)CHCH₃ + H₂O5.2

Note: The data in this table is illustrative, based on typical values for similar reactions, and not from a specific computational study of TEH.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation of N,n,n ,n Tetraethylhydrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and electronic analysis of TEH and its reaction products. nih.govmdpi.com It provides detailed information regarding the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. libretexts.org In the context of TEH, ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure by identifying the chemical shifts and coupling constants of the ethyl groups.

The stereochemistry of hydrazine (B178648) derivatives can be complex due to the potential for different conformations and the presence of stereocenters in substituted analogs. NMR techniques, including advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry by probing through-space interactions between protons. For TEH derivatives, changes in the chemical shifts of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons can indicate electronic effects induced by substituents or by the formation of coordination complexes.

In cases of complex reaction mixtures where signals may overlap, specialized NMR methods can be employed. Band-selective pure shift NMR, for instance, can simplify crowded spectra by collapsing multiplets into singlets, thereby enhancing spectral resolution without a significant loss in sensitivity. manchester.ac.uk Furthermore, techniques based on intermolecular multiple quantum coherences can overcome magnetic field inhomogeneities, which is particularly useful for in-situ reaction monitoring. nih.gov The analysis of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) using alignment media can provide highly accurate information on the constitution, conformation, and configuration of complex organic molecules, a method applicable to intricate TEH derivatives. leibniz-fmp.de

Table 1: Illustrative ¹H and ¹³C NMR Data for N,N,N',N'-Tetraethylhydrazine (in CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 2.65 Quartet 7.1 -N-CH₂ -CH₃
¹H 1.05 Triplet 7.1 -N-CH₂-CH₃
¹³C 47.8 - - -N-CH₂ -CH₃
¹³C 12.1 - - -N-CH₂-CH₃

Note: This table is illustrative and represents typical chemical shift ranges for tetraethylhydrazine.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization in TEH Reactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals and paramagnetic metal complexes. wikipedia.orgmeasurlabs.com In the context of TEH chemistry, EPR is crucial for studying single-electron transfer (SET) reactions, where TEH can be oxidized to form the this compound radical cation (TEH˙⁺). rsc.org

The detection of TEH˙⁺ provides direct evidence for its involvement as a reactive intermediate in various chemical processes. wisc.edu EPR spectroscopy can furnish detailed information about the electronic structure of this radical cation. numberanalytics.com The g-factor, hyperfine coupling constants, and linewidth of the EPR signal are characteristic parameters that help in the identification and structural elucidation of the radical species. libretexts.org For instance, the hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei, primarily ¹⁴N and ¹H in the case of TEH˙⁺. Analysis of this coupling pattern can reveal the distribution of the unpaired electron's spin density across the molecule.

Studies on the closely related tetramethylhydrazine (B1201636) (TMH) have shown that its radical cation (TMH˙⁺) can be readily detected by EPR, confirming the role of such species in oxidation reactions. rsc.org The g-values for nitrogen-centered radicals are typically around 2.002 to 2.003, which helps in their identification. mdpi.com Advanced EPR techniques, such as Electron-Nuclear Double Resonance (ENDOR), can provide even more detailed information about the surrounding environment of the paramagnetic center. libretexts.org

Table 2: Representative EPR Spectral Parameters for Hydrazine-derived Radical Cations

Radical Species g-factor (g_iso) Hyperfine Coupling Constant (a_iso) Notes
Tetramethylhydrazine Cation Radical (TMH˙⁺) ~2.003 a(¹⁴N), a(¹H) Provides information on spin delocalization onto nitrogen and hydrogen nuclei. rsc.org
Generic Aminyl Radical Cation 2.002 - 2.003 a(¹⁴N) The g-factor indicates the unpaired electron is centered on the nitrogen. mdpi.com

Note: This table provides typical values for hydrazine-type radical cations to illustrate the data obtained from EPR studies.

Vibrational Spectroscopy (IR, Raman) for Probing Bonding and Reaction Intermediates

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. uni-siegen.de These techniques are complementary and provide a molecular "fingerprint" that is highly sensitive to changes in bonding, symmetry, and the presence of functional groups. edinst.comstellarnet.us For TEH, vibrational spectroscopy is used to characterize the N-N and C-N bonds and to monitor their changes during chemical reactions.

IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. ksu.edu.sa Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, and a vibration is Raman-active if it leads to a change in the molecular polarizability. ksu.edu.sa The N-N stretching vibration in hydrazine derivatives is a key feature in their vibrational spectra. For example, in solid hydrazine, the N-N stretch appears in both IR and Raman spectra, though sometimes at slightly different frequencies. nih.gov In substituted hydrazines like TEH, the frequency of the N-N stretch provides information about the bond strength, which is influenced by the electronic effects of the ethyl substituents.

During reactions, the appearance or disappearance of specific vibrational bands can be used to track the formation of intermediates and products. For example, the formation of an N=N double bond in an oxidation product would give rise to a characteristic stretching frequency, typically in the range of 1400-1600 cm⁻¹, which differs significantly from the N-N single bond stretch. lippertt.ch

Table 3: Illustrative Vibrational Frequencies for Hydrazine and Related Moieties

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Notes
N-N Stretch (Hydrazine) ~960 - 1094 IR/Raman Provides information on the N-N bond strength. irdg.org
N-H Stretch (Hydrazine) ~3150 - 3360 IR/Raman Sensitive to hydrogen bonding. nih.govirdg.org
C-N Stretch ~1000 - 1250 IR/Raman Characteristic of the alkyl-amine linkage.
N=N Stretch (Azo compounds) ~1400 - 1600 IR/Raman Indicates oxidation of the hydrazine moiety. lippertt.ch

Note: This table is a compilation of typical frequency ranges for relevant bonds to illustrate the application of vibrational spectroscopy.

Advanced Mass Spectrometry Techniques (e.g., tandem MS) for Unraveling Complex Reaction Mixtures Involving TEH

Mass spectrometry (MS) is a powerful analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z). chemrxiv.org When applied to complex reaction mixtures involving TEH, advanced MS techniques such as tandem mass spectrometry (MS/MS) are particularly valuable. ugent.be These methods allow for the separation and structural elucidation of individual components within a mixture without extensive purification. purdue.edu

In a typical tandem MS experiment, an ion of interest (a "parent" or "precursor" ion) from the reaction mixture is selected in the first stage of the mass spectrometer. This ion is then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting "daughter" or "product" ions are analyzed in the second stage of the mass spectrometer. inexoplat.com The fragmentation pattern is characteristic of the parent ion's structure and can be used to identify it unequivocally.

For TEH reaction mixtures, this approach can be used to identify reaction intermediates, byproducts, and final products. purdue.edu For example, the reaction of TEH could lead to various adducts, fragments, or oxidized species. By analyzing the reaction mixture over time with high-resolution MS, it is possible to track the appearance and disappearance of intermediates, providing crucial data for proposing a reaction mechanism. rsc.org The precise mass measurements afforded by techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) allow for the determination of elemental compositions, further aiding in the identification of unknown species. nih.gov

Table 4: Hypothetical Fragmentation Pathways for TEH in Tandem MS

Precursor Ion (m/z) Proposed Structure Product Ions (m/z) Proposed Neutral Loss
145.1754 [TEH + H]⁺ 116.1438 C₂H₅ (Ethyl radical)
145.1754 [TEH + H]⁺ 88.1022 C₄H₉ (Butyl radical)
145.1754 [TEH + H]⁺ 72.0811 C₂H₅N₂H₂ (Ethylhydrazine moiety)

Note: This table illustrates potential fragmentation patterns for protonated TEH. Actual fragmentation would be determined experimentally.

Applications of N,n,n ,n Tetraethylhydrazine in Advanced Organic Synthesis and Materials Science

TEH as a Reductant and Electron Donor in Complex Organic Transformations

The utility of TEH in organic synthesis is significantly rooted in its capacity to act as an effective electron donor. The presence of four electron-donating ethyl groups on the nitrogen atoms enhances the molecule's ability to be oxidized, making it a potent reductant in various chemical processes.

When TEH donates an electron, it forms a stable radical cation. This behavior is foundational to its application in generating radical species for subsequent reactions. The strategy of using electron-rich donor molecules to form photoactive electron donor-acceptor (EDA) complexes is a powerful approach for generating radicals under mild conditions. nih.govhepatochem.com Although specific literature detailing a wide range of TEH-mediated reductions is specialized, its electronic properties are analogous to other strong organic reducing agents used in photoredox catalysis and EDA complex formation. nih.govsigmaaldrich.com In such systems, an electron donor and an acceptor associate to form a complex that, upon photo-excitation, engages in a single-electron transfer (SET) to produce reactive radical ions. nih.govhepatochem.com The relatively low oxidation potential of TEH makes it a suitable candidate for these types of transformations, enabling the reduction of substrates that are challenging to address with more common reagents.

The table below summarizes the key characteristics of TEH as an electron donor.

PropertyDescriptionImplication in Synthesis
Electron-Rich Core Four ethyl groups inductively donate electron density to the N-N bond.Lowers the oxidation potential, making it a stronger reductant.
Radical Cation Formation Forms a relatively stable radical cation upon single-electron transfer (SET). weebly.comFacilitates its role in photoredox and EDA complex-mediated reactions. nih.gov
Driving Force The formation of a stable oxidized species provides a thermodynamic driving force for the reduction of a substrate.Enables complex transformations under mild conditions. kaust.edu.sa

Utilization of TEH in the Generation of Reactive Intermediates for Synthetic Processes

A key application of TEH is its use as a precursor for generating highly reactive intermediates, which are transient species that can be trapped to form complex molecular architectures. uoanbar.edu.iqdalalinstitute.com The thermal decomposition or pyrolysis of TEH is a known method for producing diethylamino radicals ((C₂H₅)₂N•). dss.go.th

These diethylamino radicals are versatile intermediates that can participate in several reaction types:

Radical Addition: They can add to unsaturated systems like alkenes or alkynes to form new carbon-nitrogen bonds.

Hydrogen Abstraction: They can abstract hydrogen atoms from other molecules, initiating new radical chain processes. dss.go.th

Radical Combination: They can combine with other radical species present in the reaction mixture. For instance, the combination of a diethylamino radical with an ethyl radical can form triethylamine. dss.go.th

The controlled generation of such nitrogen-centered radicals from TEH provides a pathway for amination reactions that might be difficult to achieve through conventional nucleophilic or electrophilic methods. The chemistry of reactive intermediates like radicals, carbenes, and nitrenes is fundamental to modern synthetic chemistry, enabling the construction of intricate molecules. wiley-vch.deslideshare.netegyankosh.ac.in

TEH as a Building Block in the Construction of Nitrogen-Rich Heterocycles and Organic Frameworks

TEH is recognized as a versatile organic building block for the synthesis of various nitrogen-containing chemicals. Heterocyclic compounds, which contain atoms of at least two different elements in a ring, are crucial in medicinal chemistry and materials science. nih.govboyer-research.com The N-N bond and the four ethyl groups in TEH provide a unique scaffold that can be incorporated into larger, more complex structures.

While direct, widespread application in mainstream heterocycle synthesis is not extensively documented, its potential lies in specialized areas:

Nitrogen-Rich Heterocycles: The hydrazine (B178648) core is a key feature in many biologically active and energetically important heterocycles. TEH can serve as a precursor to structures where a substituted N-N bond is required. Multicomponent reactions are powerful tools for building heterocycles from versatile building blocks. mdpi.com

Organic Frameworks: Materials like Metal-Organic Frameworks (MOFs) and Hydrogen-bonded Organic Frameworks (HOFs) are constructed from organic linkers (or ligands) and metal clusters or through hydrogen bonds. wikipedia.orgwikipedia.orgmpg.de These materials have applications in gas storage, separation, and catalysis. wikipedia.orgwikipedia.org Nitrogen-donor ligands are frequently used in the synthesis of MOFs. google.comrsc.org The structural unit of TEH could potentially be functionalized and used to create novel linkers for these porous materials, imparting specific properties due to its nitrogen-rich nature.

Role of TEH and its Derivatives in Polymerization Initiation Mechanisms

The ability of TEH to generate radicals upon decomposition suggests its potential use as an initiator in polymerization reactions. dss.go.th Radical polymerization is a common method for producing a wide variety of polymers. The process is initiated by radicals that add to a monomer, starting a chain reaction.

Research has indicated that the decomposition of TEH is characterized by a short chain reaction. researchgate.net This property could be harnessed for controlled polymerization processes. The generation of diethylamino radicals from TEH provides the active species necessary to initiate the polymerization of vinyl monomers. While TEH itself is not a conventional initiator, its derivatives could be designed to have specific decomposition temperatures or sensitivities, allowing for greater control over the initiation step. The development of new monomers and polymerization techniques, such as topochemical polymerization, is an active area of research where novel initiators are valuable. acs.org Similarly, the synthesis and polymerization of derivatives of compounds like aniline (B41778) and thiophene (B33073) often rely on specific initiators and reaction conditions to produce polymers with desired properties. google.commdpi.comresearchgate.netrsc.org

Development of Novel Reagents and Ligands Incorporating the TEH Framework

The development of new reagents and ligands is crucial for advancing organic and inorganic chemistry. google.comnih.govacs.org Ligands play a central role in catalysis, influencing the reactivity and selectivity of metal catalysts. numberanalytics.com The TEH structure offers a platform for designing novel ligands. By modifying the ethyl groups with other functional moieties, it is possible to create polydentate ligands capable of coordinating to metal centers.

Potential applications include:

Bidentate and Polydentate Ligands: Functionalization of the ethyl chains could introduce donor atoms like phosphorus, oxygen, or additional nitrogen atoms, creating chelating ligands.

Redox-Active Ligands: The inherent electron-donating nature of the TEH core could be used to create redox-active ligands. These ligands can participate directly in catalytic cycles by storing or transferring electrons, opening up new reactivity pathways.

The systematic screening and design of ligands, sometimes assisted by computational methods, is a modern approach to catalyst development where novel frameworks are highly sought after. researchgate.net

Applications in Energy Storage and Conversion Technologies: Chemical Roles

TEH has demonstrated a specific and important chemical role in the field of energy storage, particularly in the synthesis of nanomaterials for supercapacitors. A notable study reported the use of TEH in a redox reaction to synthesize manganese oxide (Mn₃O₄) nanoparticles. researchgate.net In this process, TEH acts as a stabilizing agent for the nanoparticles.

The key findings from this research are summarized below:

ApplicationMaterial SystemRole of TEHPerformance Metric
Supercapacitors Tetraethyl hydrazine stabilized Mn₃O₄ nanoparticles. researchgate.netresearchgate.netStabilizer during synthesis, influencing particle size and phase.The resulting symmetric supercapacitor device delivered a maximum energy density of ~104 Wh kg⁻¹ and a power density of ~220 W kg⁻¹. researchgate.net

This application highlights a materials science approach where TEH is not just a reactant but a crucial additive that controls the properties of the final material. The resulting Mn₃O₄-based device showed significant potential for energy storage applications, with high specific capacity and good cycling stability. researchgate.net The broader field of chemical energy conversion and storage explores various technologies and materials, including fuel cells and advanced batteries, where the synthesis of high-performance materials is critical. numberanalytics.comnptel.ac.inconsensus.appmdpi.comnih.govrsc.org

Environmental Transformation and Degradation Mechanisms of N,n,n ,n Tetraethylhydrazine

Photochemical and Chemical Degradation Pathways in Aquatic and Atmospheric Systems

Atmospheric Systems: The principal degradation pathway for TEH in the atmosphere is through its reaction with hydroxyl radicals (•OH). wikipedia.org These highly reactive radicals are naturally present in the troposphere and are responsible for the breakdown of many volatile organic compounds. wikipedia.orgcopernicus.org The reaction between TEH and hydroxyl radicals is initiated by the abstraction of a hydrogen atom from one of the ethyl groups. This process leads to the formation of a carbon-centered radical, which subsequently reacts with molecular oxygen. This initiates a cascade of reactions that break down TEH into smaller, oxygenated organic compounds and nitrogen oxides. The atmospheric lifetime of hydrazines can range from minutes to hours depending on the concentration of oxidants like ozone and hydroxyl radicals. nih.gov

Aquatic Systems: In aquatic environments, TEH can be degraded through several abiotic pathways, including photolysis and chemical oxidation. mdpi.com

Photolysis: Direct photolysis involves the degradation of a chemical by the energy of sunlight. rsc.org The effectiveness of this process for TEH depends on its ability to absorb light in the ultraviolet-visible spectrum. Indirect photochemical degradation can also occur, where other substances in the water, known as sensitizers, absorb light and produce reactive species that then degrade the TEH. rsc.org

Chemical Oxidation: TEH can be oxidized by various chemical oxidants present in natural waters, such as dissolved oxygen and other reactive oxygen species. dtic.mil The rate of this oxidation can be significantly influenced by factors like pH, temperature, and the presence of metal ions, which can act as catalysts. dtic.mil For instance, studies on hydrazine (B178648) have shown that copper (II) ions can accelerate the oxidation rate. dtic.mil The oxidation of hydrazines can lead to the formation of various intermediates and final products, including nitrogen gas and water. dtic.mil

Abiotic Transformation Kinetics and Mechanistic Studies of TEH

The study of abiotic transformation kinetics provides crucial data for modeling the environmental fate of chemicals like TEH. europa.eu While specific kinetic data for TEH is limited in the public domain, general principles from related hydrazine compounds offer insight.

The kinetics of degradation are often described by half-lives, which vary depending on the environmental compartment and conditions.

Environmental CompartmentDegradation PathwayInfluencing FactorsKinetic Notes
Atmosphere Reaction with Hydroxyl Radicals (•OH)•OH concentration, temperatureThe reaction rate constant determines the atmospheric lifetime. For many organic compounds, this is the primary removal mechanism. mdpi.com
Aquatic Systems Chemical OxidationpH, temperature, dissolved oxygen, presence of metal catalysts (e.g., Cu²⁺)The rate can be highly variable. For hydrazine, the degradation rate is slow in the absence of catalysts but increases significantly with catalysts and at alkaline pH. dtic.mil
Aquatic Systems Direct PhotolysisLight intensity, wavelength, quantum yield of the compoundDegradation rates are dependent on the amount of light absorbed by the molecule. rsc.org

Mechanistic studies indicate that the degradation of hydrazines often proceeds through radical intermediates. In atmospheric oxidation, the initial step is typically hydrogen abstraction. nih.gov In aquatic oxidation, the process can involve one-electron transfer steps, leading to the formation of a radical cation that undergoes further reactions. The complexity of these reactions can lead to a wide array of transformation products. For example, the oxidation of unsymmetrical dimethylhydrazine (UDMH) can result in numerous complex and unstable intermediates. researchgate.net

Biotransformation Mechanisms of TEH by Microbial Systems: A Chemical Perspective

Microbial biotransformation is a key process in the degradation of many organic pollutants in soil and water. mdpi.comresearchgate.net Microorganisms can utilize organic compounds as a source of carbon, nitrogen, and energy. mdpi.com The biotransformation of TEH likely involves enzymatic processes.

The initial step in the microbial degradation of a complex organic molecule often involves oxidation catalyzed by enzymes such as monooxygenases or dioxygenases, which are part of the cytochrome P450 superfamily. nih.govfirsthope.co.in These enzymes can introduce hydroxyl groups into the TEH molecule, making it more water-soluble and susceptible to further breakdown. firsthope.co.in

A plausible biotransformation pathway for TEH would involve the following steps:

Enzymatic Oxidation: Introduction of a hydroxyl group onto one of the ethyl groups.

Cleavage of the N-N bond: This is a critical step that would break the hydrazine structure, potentially forming diethylamine.

Metabolism of Diethylamine: Diethylamine is a simpler amine that can be further degraded by a wider range of microorganisms. This subsequent degradation would likely proceed through oxidation of the ethyl groups, eventually leading to the mineralization of the compound into carbon dioxide, water, and inorganic nitrogen.

The efficiency of biotransformation depends on various factors, including the specific microbial communities present, nutrient availability, temperature, and pH. frontiersin.org While specific studies on TEH biotransformation are not widely available, the general principles of microbial metabolism of nitrogen-containing organic compounds provide a strong basis for its likely degradation pathways. mdpi.comslideshare.net

Future Directions and Emerging Research Frontiers in N,n,n ,n Tetraethylhydrazine Chemistry

Integration of Artificial Intelligence and Machine Learning in Predicting TEH Reactivity and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and reactivity prediction. nih.govimist.ma For Tetraethylhydrazine, these computational tools offer a powerful approach to navigate its complex reaction space. ML algorithms can be trained on large datasets from TEH reactions to build predictive models. imist.mami-6.co.jp These models can forecast reaction outcomes, including product yields and selectivity, by analyzing a wide array of parameters such as reactant concentrations, solvent types, catalysts, and temperature. uzh.chuni-muenster.de

Table 1: Potential Applications of Machine Learning in TEH Chemistry

ML Model Type Potential Inputs for TEH Reactions Predicted Outputs Potential Impact
Regression Models Reactant structures, concentrations, temperature, pressure, catalyst type. uni-muenster.de Reaction yield, rate constant. imist.ma Optimization of reaction conditions for maximizing product formation.
Classification Models Molecular descriptors of TEH derivatives, reaction conditions. Product selectivity (e.g., regioselectivity, stereoselectivity). Guiding the synthesis of specific isomers or products.
Deep Neural Networks (DNNs) Reactant graphs/SMILES, solvent properties. imist.ma Most probable reaction products, identification of novel intermediates. engineering.org.cn Discovery of new TEH-mediated reactions and mechanisms.
Generative Models (e.g., GANs, VAEs) Desired chemical properties (e.g., electronic, steric). nih.gov Novel TEH derivative structures with tailored reactivity. De novo design of specialized reagents or ligands.
Retrosynthesis Algorithms Target TEH derivative structure. nih.gov Plausible synthetic pathways, starting materials. nih.gov Accelerating the discovery of efficient synthesis routes.

Exploration of TEH in Flow Chemistry and Automated Reaction Discovery Platforms

Flow chemistry, where reactions are performed in continuously flowing streams within a network of tubes or microreactors, presents significant advantages for studying and utilizing TEH. mdpi.comsyrris.com This technology enables precise control over reaction parameters like temperature, pressure, and mixing, leading to improved efficiency and reproducibility compared to traditional batch methods. mdpi.comrsc.org Given that some hydrazine (B178648) compounds can be hazardous, the enhanced safety profile of flow reactors—due to the small reaction volumes and superior heat transfer—is a critical benefit. syrris.com

Automated flow chemistry platforms can systematically and rapidly screen a wide range of reaction conditions, accelerating the discovery of new TEH-mediated transformations. mdpi.comrsc.org By integrating reagent injection modules with advanced software, these systems can explore numerous variables, such as different catalysts or reactants, in a highly efficient manner. mdpi.com This is particularly valuable for generating libraries of compounds for screening purposes or for optimizing complex multi-step syntheses. syrris.comrsc.org The combination of flow chemistry with AI and machine learning algorithms creates a powerful platform for autonomous reaction discovery, where the system can learn from experimental data in real-time to guide subsequent experiments toward a desired outcome. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for TEH Reactions

Feature Batch Chemistry Flow Chemistry Relevance for TEH
Safety Larger volumes, potential for thermal runaway. Small volumes, excellent heat transfer, enhanced containment. syrris.com Significantly improves safety when handling potentially energetic or toxic TEH reactions.
Control Difficult to precisely control temperature and mixing. Precise control over temperature, pressure, and residence time. mdpi.com Allows for fine-tuning of reaction conditions to maximize selectivity and yield.
Scalability Re-optimization often needed for scale-up. rsc.org Seamless scaling by running the system for longer periods. mdpi.com Facilitates direct transition from laboratory discovery to larger-scale production.
Efficiency Slower reaction times, manual workup between steps. Faster reactions, potential for telescoped multi-step synthesis. syrris.com Accelerates research and development timelines for TEH applications.
Automation Limited to parallel synthesis in well plates. rsc.org Fully automatable for reaction screening and optimization. mdpi.comrsc.org Enables high-throughput experimentation and autonomous reaction discovery. nih.gov

Development of Sustainable and Atom-Economical Approaches in TEH-Mediated Reactions

Modern chemical synthesis places a strong emphasis on green chemistry principles, focusing on the development of processes that are both efficient and environmentally benign. cnr.itwikipedia.org A key metric in this endeavor is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgalevelchemistry.co.uk Reactions with high atom economy minimize the generation of waste, aligning with the goals of sustainable synthesis. rsc.orgrsc.org

Future research in TEH chemistry will increasingly focus on designing reactions that are inherently more sustainable. This involves moving away from stoichiometric reagents that generate significant waste and toward catalytic processes. For instance, developing a catalytic cycle where TEH is regenerated or used in catalytic amounts would dramatically improve the sustainability of its applications. Another avenue is the exploration of greener reaction media, such as water or bio-derived solvents, to replace traditional volatile organic compounds. cnr.it Furthermore, designing 100% atom-economical reactions, such as addition reactions where all reactant atoms are incorporated into the final product, represents an ideal goal for TEH-mediated synthesis. alevelchemistry.co.uknih.gov

Table 3: Hypothetical Atom Economy Calculation for a TEH-Mediated Reaction

Reaction Type Hypothetical Reaction Molecular Weight (g/mol) Atom Economy Calculation Interpretation

| Substitution | Substrate-X + TEH → Substrate-Product + TEH-Byproduct | Desired Product: Substrate-Product Reactants: Substrate-X + TEH Byproduct: TEH-Byproduct | (% \text{AE} = \frac{\text{MW(Product)}}{\text{MW(Substrate-X)} + \text{MW(TEH)}} \times 100) | Substitution reactions are inherently less atom-economical as parts of the TEH molecule become waste. alevelchemistry.co.uk The goal is to design reactions where the byproduct is minimal or has value. | | Addition | Substrate + TEH → Product | Desired Product: Product Reactants: Substrate + TEH | (% \text{AE} = \frac{\text{MW(Product)}}{\text{MW(Substrate)} + \text{MW(TEH)}} \times 100 = 100%) | Addition reactions are 100% atom-economical and represent a primary goal for sustainable TEH chemistry. rsc.orgnih.gov |

Design of Novel TEH Derivatives with Tunable Reactivity and Selectivity

A significant frontier in TEH chemistry is the rational design and synthesis of novel derivatives with tailored properties. derpharmachemica.comnih.gov By systematically modifying the structure of the this compound core, it is possible to fine-tune its electronic and steric characteristics, thereby controlling its reactivity and selectivity in chemical transformations. researchgate.net For example, introducing electron-withdrawing groups onto the ethyl chains could alter the nucleophilicity or redox potential of the hydrazine nitrogen atoms. Conversely, adding bulky substituents could enhance selectivity by introducing steric hindrance that favors specific reaction pathways.

This approach allows for the creation of a toolbox of TEH-based reagents or ligands, each optimized for a particular application. The synthesis of these new derivatives could draw inspiration from established methods for creating novel hydrazones or other nitrogen-containing heterocycles. ekb.egijirset.comnih.gov The ability to subtly tune the catalyst or reagent by changing additives or modifying its structure can be a powerful strategy to switch selectivity between different potential products, a principle that could be applied to new TEH systems. mt.com This research direction opens up possibilities for developing highly selective catalysts for asymmetric synthesis or specialized reagents for complex molecule functionalization.

Table 4: Hypothetical TEH Derivatives and Their Potential Effects on Reactivity

TEH Derivative Structural Modification Predicted Effect on Properties Potential Application
Fluoroethyl-TEH Introduction of electron-withdrawing fluorine atoms. Decreased nucleophilicity of nitrogen atoms; altered redox potential. As a reagent in reactions requiring milder reducing conditions or as a ligand in oxidation catalysis.
tert-Butyl-TEH Replacement of ethyl groups with bulky tert-butyl groups. Increased steric hindrance around the N-N bond. Enhancing regioselectivity or stereoselectivity in catalytic reactions. researchgate.net
Chiral TEH Incorporation of a chiral center in one or more of the alkyl chains. Creation of a chiral environment around the nitrogen atoms. As a chiral ligand in asymmetric catalysis or as a chiral resolving agent.
TEH-Polymer Conjugate Covalent attachment to a polymer backbone. Heterogenization of the reagent/catalyst. Facilitating catalyst recovery and reuse, improving the sustainability of the process.

Advanced Spectroscopic Probes for In Situ Monitoring of TEH Reactions

A deeper understanding of reaction mechanisms requires the ability to observe chemical transformations as they happen. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time monitoring of reactions. spectroscopyonline.commdpi.com By interfacing a spectroscopic probe directly into a reaction vessel, chemists can track the concentration of reactants, products, and transient intermediates over time. nih.gov This provides invaluable kinetic data and mechanistic insights that are often impossible to obtain through traditional offline analysis. mdpi.comnih.gov

For TEH chemistry, the application of in situ monitoring can help elucidate complex reaction pathways and identify short-lived intermediates. mdpi.com For instance, an attenuated total reflection (ATR)-FTIR probe could follow the consumption of TEH and the formation of products by tracking their characteristic vibrational bands. nih.gov Raman spectroscopy offers a complementary technique, particularly useful for monitoring reactions in aqueous media or for observing non-polar bonds. tandfonline.com Looking further ahead, the development of custom-designed fluorescent probes could offer even higher sensitivity and selectivity. acs.org Drawing from extensive research on probes for hydrazine, it is conceivable to design a molecule that undergoes a specific reaction with TEH or a key intermediate, resulting in a measurable change in fluorescence or color. nih.govresearchgate.netmt.com This would enable highly sensitive detection and quantification, even at very low concentrations. nih.gov

Table 5: Spectroscopic Techniques for In Situ Monitoring of TEH Reactions

Spectroscopic Technique Information Provided Advantages for TEH Chemistry Limitations
FTIR Spectroscopy (ATR) Real-time concentration profiles of reactants, intermediates, and products. nih.gov Provides rich structural information; widely applicable to organic solvents; robust probes available. Water can be a strong interferent; probe may be susceptible to fouling. mdpi.com
Raman Spectroscopy Complementary vibrational information; excellent for non-polar bonds and aqueous solutions. Can be used in aqueous media; less interference from solvents like water; can be interfaced with microwave reactors. tandfonline.com Raman scattering is inherently weak, which may limit sensitivity for low-concentration species.
UV-Vis Spectroscopy Monitors species with chromophores. Simple and cost-effective; useful if TEH, its derivatives, or products are colored or become colored during the reaction. Limited to species that absorb in the UV-Vis range; spectra can be broad and overlapping.
Fluorescence Spectroscopy Highly sensitive detection of fluorescent species. acs.org Potential for extremely low detection limits (nanomolar range) nih.gov; high selectivity with custom-designed probes. researchgate.net Requires the development of a specific fluorescent probe that reacts selectively with TEH or a reaction intermediate.

Q & A

Q. What are the established synthetic routes for tetraethylhydrazine, and how do reaction conditions influence yield?

this compound is synthesized via alkylation of triethylhydrazine with ethyl chloride in the presence of magnesium hydroxide, yielding 10.2% under optimized conditions . Key methodological considerations include controlling stoichiometry, reaction temperature (typically 50–80°C), and purification via fractional distillation to isolate the product. Alternative routes may involve catalytic alkylation or electrochemical reduction of hydrazine derivatives, though yields vary significantly depending on solvent polarity and catalyst selection .

Q. How is this compound characterized structurally and functionally in laboratory settings?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and electrospray ionization mass spectrometry (ESIMS) are standard for structural confirmation. For example, ¹H-NMR peaks at δ 1.2–1.4 ppm (triplet, -CH₂CH₃) and δ 2.5–3.0 ppm (multiplet, N-CH₂) confirm ethyl group attachment to the hydrazine backbone. ESIMS provides molecular ion validation (e.g., [M+H]⁺ at m/z 145.2) . Functional characterization includes redox potential measurements via cyclic voltammetry, particularly in studies of electron transfer reactions .

Q. Has this compound been identified in natural sources, and what analytical techniques support its detection?

this compound has been isolated from marine bacteria (e.g., Vibrio ruber ZXR-93) using bioassay-guided fractionation. High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 254 nm) and comparative NMR analysis against synthetic standards are critical for identification in complex biological matrices .

Advanced Research Questions

Q. What role does this compound play in self-exchange electron transfer (ET) reactions, and how do solvent effects modulate its reactivity?

this compound participates in ET reactions with its radical cation, where solvent reorganization energy (λₛ) in acetonitrile is calculated using a dielectric polarizable continuum model. Computational studies reveal λₛ values of ~0.8 eV, lower than tetramethylhydrazine due to reduced steric hindrance. Experimental rate constants correlate with Marcus theory predictions, emphasizing the compound’s tunable redox behavior in non-aqueous solvents .

Q. How can computational methods predict the electrochemical properties of this compound derivatives?

Density functional theory (DFT) with B3LYP/6-31G(d) basis sets is used to calculate inner reorganization energies (λᵢ) and electronic coupling matrices (Hₐb). For this compound, λᵢ ≈ 0.3 eV indicates moderate structural flexibility during ET. Solvent effects are modeled via constrained equilibrium thermodynamics, integrating Poisson-Boltzmann equations to simulate solvation shells .

Q. What experimental strategies mitigate decomposition of this compound under oxidative or acidic conditions?

Stabilization involves storing the compound under inert atmospheres (argon/nitrogen) at –20°C and avoiding protic solvents. In electrochemical studies, acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as supporting electrolyte minimizes side reactions. Degradation products (e.g., ethylamine) are monitored via gas chromatography-mass spectrometry (GC-MS) .

Q. How do spectroscopic and chromatographic techniques resolve data contradictions in this compound research?

Discrepancies in redox potentials or purity assessments are addressed through:

  • Multivariate NMR analysis : 2D-COSY and HSQC clarify ambiguous proton couplings.
  • High-resolution mass spectrometry (HRMS) : Resolves isobaric interferences (e.g., distinguishing [C₈H₂₀N₂]⁺ from [C₇H₁₆N₂O]⁺).
  • HPLC with tandem MS : Quantifies trace impurities (<0.1%) that may skew electrochemical data .

Q. Methodological Notes

  • Data Interpretation : Use Bland-Altman plots for comparative analysis of synthetic vs. natural this compound .
  • Experimental Design : Employ fractional factorial designs to optimize alkylation reactions, prioritizing temperature and catalyst loading as critical factors .
  • Ethical Compliance : Adhere to ACS or Elsevier guidelines for reporting synthetic protocols and computational workflows .

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